4-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
4-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a pyridazinone moiety, and a piperidine ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 4-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the pyridazinone moiety: This can be achieved through the reaction of appropriate starting materials under specific conditions, such as cyclization reactions.
Introduction of the piperidine ring: This step involves the coupling of the pyridazinone intermediate with a piperidine derivative.
Attachment of the benzenesulfonamide group:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
4-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying specific biological pathways.
Medicine: It could be investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide can be compared with similar compounds, such as:
4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzonitrile: This compound has a similar structure but with a benzonitrile group instead of a benzenesulfonamide group.
4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzenesulfonamide: This compound is closely related but lacks the N,N-dimethyl substitution.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-23(2)30(28,29)18-7-5-16(6-8-18)21(27)24-13-11-17(12-14-24)25-20(26)10-9-19(22-25)15-3-4-15/h5-10,15,17H,3-4,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGILMJGDGVJGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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